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molecular formula C11H18O4 B2686990 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid CAS No. 218779-77-2

2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid

Cat. No. B2686990
M. Wt: 214.261
InChI Key: PUZVRPZVVLUGOJ-UHFFFAOYSA-N
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Patent
US08759548B2

Procedure details

To a solution of 2-(4-(ethoxycarbonyl)cyclohexylidene)acetic acid (6.0 g, 28.3 mmol) in EtOH (50 ml) was slowly added 10% Pd/C (306 mg). The solution was hydrogenated overnight. The catalyst was filtered off. The filtrate was concentrated in vacuo to afford 2.5 g of product as colorless oil (42%).
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
306 mg
Type
catalyst
Reaction Step Three
Yield
42%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([CH:6]1[CH2:11][CH2:10][C:9](=[CH:12][C:13]([OH:15])=[O:14])[CH2:8][CH2:7]1)=[O:5])[CH3:2]>CCO.[Pd]>[CH2:1]([O:3][C:4]([CH:6]1[CH2:11][CH2:10][CH:9]([CH2:12][C:13]([OH:15])=[O:14])[CH2:8][CH2:7]1)=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C(C)OC(=O)C1CCC(CC1)=CC(=O)O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
CCO
Step Three
Name
Quantity
306 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(=O)C1CCC(CC1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 41.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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